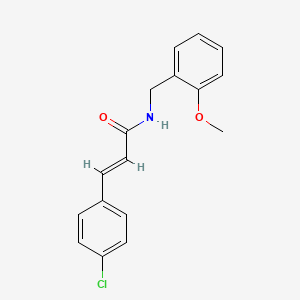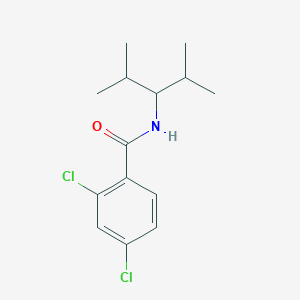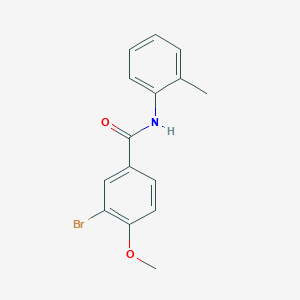
3-(4-chlorophenyl)-N-(2-methoxybenzyl)acrylamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(4-chlorophenyl)-N-(2-methoxybenzyl)acrylamide, also known as CMBA, is a synthetic compound belonging to the class of acrylamides. It has been extensively studied for its potential applications in scientific research, particularly in the field of neuroscience.
Aplicaciones Científicas De Investigación
3-(4-chlorophenyl)-N-(2-methoxybenzyl)acrylamide has been shown to have a variety of potential applications in scientific research, particularly in the field of neuroscience. It has been found to be a potent and selective inhibitor of the dopamine transporter, which plays a critical role in regulating dopamine signaling in the brain. 3-(4-chlorophenyl)-N-(2-methoxybenzyl)acrylamide has also been shown to have potential applications in the treatment of Parkinson's disease, as it can increase dopamine levels in the brain.
Mecanismo De Acción
3-(4-chlorophenyl)-N-(2-methoxybenzyl)acrylamide acts as a competitive inhibitor of the dopamine transporter, binding to the same site as dopamine and preventing its reuptake into presynaptic neurons. This leads to an increase in extracellular dopamine levels and enhanced dopaminergic signaling in the brain.
Biochemical and Physiological Effects:
3-(4-chlorophenyl)-N-(2-methoxybenzyl)acrylamide has been shown to have a variety of biochemical and physiological effects. It has been found to increase dopamine levels in the brain, leading to enhanced dopaminergic signaling and potential therapeutic effects in Parkinson's disease. 3-(4-chlorophenyl)-N-(2-methoxybenzyl)acrylamide has also been found to have potential applications in the treatment of drug addiction, as it can reduce the rewarding effects of drugs of abuse.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of 3-(4-chlorophenyl)-N-(2-methoxybenzyl)acrylamide is its potency and selectivity as a dopamine transporter inhibitor, making it a useful tool for studying dopamine signaling in the brain. However, its potential toxicity and limited solubility in aqueous solutions can present challenges for its use in lab experiments.
Direcciones Futuras
There are several potential future directions for 3-(4-chlorophenyl)-N-(2-methoxybenzyl)acrylamide research. One area of interest is the development of more potent and selective dopamine transporter inhibitors based on the structure of 3-(4-chlorophenyl)-N-(2-methoxybenzyl)acrylamide. Another area of interest is the exploration of 3-(4-chlorophenyl)-N-(2-methoxybenzyl)acrylamide's potential therapeutic effects in other neurological disorders, such as schizophrenia and depression. Additionally, further research is needed to better understand the potential toxicity and safety concerns associated with 3-(4-chlorophenyl)-N-(2-methoxybenzyl)acrylamide and related compounds.
Métodos De Síntesis
3-(4-chlorophenyl)-N-(2-methoxybenzyl)acrylamide can be synthesized using a variety of methods, including the Stille coupling reaction and the Suzuki-Miyaura coupling reaction. One commonly used method involves the reaction of 4-chlorophenylboronic acid with 2-methoxybenzyl bromide in the presence of a palladium catalyst. The resulting intermediate is then reacted with acryloyl chloride to produce 3-(4-chlorophenyl)-N-(2-methoxybenzyl)acrylamide.
Propiedades
IUPAC Name |
(E)-3-(4-chlorophenyl)-N-[(2-methoxyphenyl)methyl]prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16ClNO2/c1-21-16-5-3-2-4-14(16)12-19-17(20)11-8-13-6-9-15(18)10-7-13/h2-11H,12H2,1H3,(H,19,20)/b11-8+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LWPBHFCIODMSQW-DHZHZOJOSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1CNC(=O)C=CC2=CC=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=CC=C1CNC(=O)/C=C/C2=CC=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2E)-3-(4-chlorophenyl)-N-(2-methoxybenzyl)prop-2-enamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N'-{[2-(1-naphthyloxy)acetyl]oxy}-2-pyridinecarboximidamide](/img/structure/B5727418.png)
![1-(2-pyridinylmethyl)-4-[2-(trifluoromethyl)benzyl]piperazine](/img/structure/B5727427.png)
![N-[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]-3-phenylacrylamide](/img/structure/B5727429.png)
![1-[(3-phenoxyphenyl)carbonothioyl]pyrrolidine](/img/structure/B5727433.png)

![N-[2-chloro-5-(trifluoromethyl)phenyl]-3-(5-ethyl-2-furyl)propanamide](/img/structure/B5727447.png)

![7-[(4-chlorobenzyl)oxy]-3,4,8-trimethyl-2H-chromen-2-one](/img/structure/B5727470.png)

![N-(1-methyl-4-piperidinyl)-N'-[3-(trifluoromethyl)phenyl]urea](/img/structure/B5727483.png)

![N-(2-methoxy-5-methylphenyl)-N'-[2-(methylthio)phenyl]urea](/img/structure/B5727505.png)
